H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH
Übersicht
Beschreibung
Human β-Casomorphin 7 ist ein bioaktives Peptid, das aus der Verdauung von β-Casein gewonnen wird, einem Protein, das in der Muttermilch vorkommt. Dieses Peptid ist bekannt für seine opioidähnliche Aktivität, d. h. es kann an Opioidrezeptoren im Körper binden und Wirkungen hervorrufen, die denen von Opioid-Medikamenten ähneln. Human β-Casomorphin 7 wurde auf seine potenziellen Auswirkungen auf den Magen-Darm-Trakt, das Immunsystem und das zentrale Nervensystem untersucht .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellpeptid für die Untersuchung der Proteinverdauung und Peptidsynthese.
Biologie: Forscher untersuchen seine Rolle in der Darm-Hirn-Achse und seine potenziellen Auswirkungen auf die Mikrobiota.
Medizin: Die opioidähnliche Aktivität des Peptids hat Auswirkungen auf die Schmerzbehandlung und Erkrankungen des Magen-Darm-Trakts. Es wird auch auf seine potenzielle Rolle bei Erkrankungen wie Autismus und Schizophrenie untersucht.
Industrie: Human β-Casomorphin 7 wird bei der Entwicklung von funktionellen Lebensmitteln und Nutrazeutika eingesetzt, die auf die Verbesserung der Verdauungsgesundheit abzielen
Wirkmechanismus
Human β-Casomorphin 7 entfaltet seine Wirkung, indem es an Opioidrezeptoren bindet, insbesondere an den μ-Opioidrezeptor. Diese Bindung kann verschiedene physiologische Prozesse beeinflussen, darunter Schmerzempfindung, Magen-Darm-Motilität und Immunantworten. Die Interaktion des Peptids mit der Darm-Hirn-Achse deutet darauf hin, dass es die Gehirnfunktion und das Verhalten über seine Wirkungen auf den Magen-Darm-Trakt beeinflussen kann .
Wirkmechanismus
Target of Action
Casomorphin, also known as “H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH”, is an opioid peptide derived from the digestion of the milk protein casein . The primary targets of casomorphin are the three types of opioid receptors: μ, δ, and κ . These receptors are involved in pain regulation, reward, and addictive behaviors. Casomorphin, except for α-casomorphin, acts as an agonist for all these opioid receptors .
Mode of Action
Casomorphin interacts with its targets, the opioid receptors, by binding to them. This binding mimics the action of endogenous opioids, leading to a series of intracellular events. These events include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. The result is a decrease in neuronal excitability and neurotransmitter release .
Biochemical Pathways
Casomorphin affects several biochemical pathways. It increases the induction of inflammatory response in the gut through increased expression of inflammatory markers like myeloperoxidase, antibodies, and toll-like receptors . It also plays a role in gut inflammation, gut motility, electrolyte absorption, lymphocyte stimulation and proliferation, histamine secretion, hormone release (gastrin, cholecystokinin, secretin, and gastrin inhibitory peptide), and mucus production .
Pharmacokinetics
Casomorphins are released from the milk casein during gastrointestinal digestion (in vivo), simulated gastrointestinal digestion (in vitro), or fermentation . The A1/A2 milk hypothesis establishes that BCM-7, a type of casomorphin, is released from only A1 milk of bovines due to the presence of histidine at position 67 of the β-casein .
Result of Action
The binding of casomorphin to opioid receptors leads to a variety of physiological effects. These include analgesic effects, sedative activity, regulation of fat intake and postprandial metabolism, and cardiovascular activity . It also has significant roles in sudden infant death syndrome (SIDS) and heart-related attributes .
Action Environment
The action of casomorphin can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as dipeptidyl peptidase-4 (DPP4), can affect the ability of casomorphin to breach the intestinal barrier and attach to opioid receptors . Additionally, the type of milk (A1 or A2) from which casomorphin is derived can influence its production and subsequent effects .
Biochemische Analyse
Biochemical Properties
Casomorphins have selectivity for all three types of opioid receptors including μ, δ, and κ . They act as agonists for these opioid receptors . They possess all the structural features essential for the binding to the endogenous opioid receptors . They interact with various enzymes, proteins, and other biomolecules, influencing a range of biochemical reactions .
Cellular Effects
Casomorphins demonstrate both protective and adverse effects through in vivo and in vitro trials . They play a significant role in physiology, metabolism, immunomodulation, and inflammation . Casomorphin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . They increase the induction of inflammatory response in mice gut through increased expression of inflammatory markers .
Molecular Mechanism
The molecular mechanism of Casomorphin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . They show morphine-like activity and opioid activity . They exert their effects at the molecular level, influencing a range of physiological processes .
Temporal Effects in Laboratory Settings
The effects of Casomorphin change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Casomorphin vary with different dosages in animal models . Some studies have suggested the possibility that these adverse effects are restricted to a portion of the population . The topic is controversial due to the small number of in vivo studies .
Metabolic Pathways
Casomorphin is involved in various metabolic pathways . It interacts with several enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Casomorphin within cells and tissues are complex processes that are still being studied . It could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Human β-Casomorphin 7 wird typischerweise durch enzymatische Verdauung von β-Casein hergestellt. Dieser Prozess kann im menschlichen Verdauungssystem auf natürliche Weise ablaufen oder in vitro mit bestimmten Enzymen wie Pepsin, Trypsin und Chymotrypsin nachgebildet werden . Das Peptid kann auch chemisch mithilfe der Festphasenpeptidsynthese synthetisiert werden, ein Verfahren, das die präzise Anordnung von Aminosäuren in der gewünschten Sequenz ermöglicht .
Analyse Chemischer Reaktionen
Human β-Casomorphin 7 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann am Methioninrest im Peptid stattfinden und zur Bildung von Methioninsulfoxid führen.
Reduktion: Reduktionsreaktionen können die Oxidation von Methioninsulfoxid zurück zu Methionin umkehren.
Substitution: Aminosäurereste im Peptid können durch andere Aminosäuren substituiert werden, um die Struktur-Aktivitäts-Beziehung zu untersuchen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol.
Vergleich Mit ähnlichen Verbindungen
Human β-Casomorphin 7 gehört zu einer Familie von Peptiden, die als Casomorphine bekannt sind und aus der Verdauung von Caseinproteinen gewonnen werden. Ähnliche Verbindungen sind:
Bovines β-Casomorphin 7: Aus Kuhmilch gewonnen, hat es eine ähnliche opioidähnliche Aktivität, unterscheidet sich aber in seiner Aminosäuresequenz.
Human β-Casomorphin 5: Ein kürzeres Peptid mit ähnlichen Eigenschaften, aber möglicherweise unterschiedlichen biologischen Wirkungen.
Human α-Casomorphin: Aus α-Casein gewonnen, zeigt es ebenfalls opioidähnliche Aktivität, hat aber eine andere Sequenz und Struktur .
Eigenschaften
IUPAC Name |
2-[[1-[2-[[2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N7O11/c1-5-26(4)37(44(61)62)49-40(57)34-14-10-22-51(34)43(60)31(19-20-35(53)54)46-41(58)36(25(2)3)48-38(55)32(24-27-11-7-6-8-12-27)47-39(56)33-13-9-21-50(33)42(59)30(45)23-28-15-17-29(52)18-16-28/h6-8,11-12,15-18,25-26,30-34,36-37,52H,5,9-10,13-14,19-24,45H2,1-4H3,(H,46,58)(H,47,56)(H,48,55)(H,49,57)(H,53,54)(H,61,62) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBHAJDGVKLXHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N7O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403148 | |
Record name | Tyrosylprolylphenylalanylvalyl-alpha-glutamylprolylisoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
864.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-74-3 | |
Record name | Tyrosylprolylphenylalanylvalyl-alpha-glutamylprolylisoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do casomorphins exert their effects?
A1: Casomorphins, including β-casomorphin-7, primarily exert their effects by binding to opioid receptors, particularly the μ-opioid receptor subtype. [, , , , , ] This binding interaction triggers a cascade of downstream signaling events, leading to various physiological responses.
Q2: What are the downstream effects of casomorphin binding to opioid receptors?
A2: Casomorphin binding to opioid receptors, particularly in the gut, can influence gastrointestinal motility. Studies have shown that casomorphins can slow down gastric emptying and gastrointestinal transit time. [, ] This effect is often cited as a potential reason for the digestive comfort some individuals experience after consuming dairy products.
Q3: Can casomorphins influence insulin release?
A3: Yes, studies have shown that intravenous administration of β-casomorphins can modulate insulin release in dogs. [, ] Interestingly, the effects vary depending on the specific casomorphin and the dose administered, suggesting a complex interplay with pancreatic function.
Q4: Do casomorphins play a role in intestinal mucus secretion?
A4: Research indicates that β-casomorphin-7 can stimulate mucus release in the rat jejunum. [, ] This effect is believed to be mediated through the activation of μ-opioid receptors present on intestinal goblet cells. []
Q5: What is the molecular formula and weight of β-casomorphin-7?
A5: The molecular formula of β-casomorphin-7 is C41H55N7O9. Its molecular weight is 789.9 g/mol.
Q6: Is there any spectroscopic data available for characterizing β-casomorphin-7?
A6: Researchers often utilize techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV detection to identify and quantify β-casomorphin-7 in various samples. [, , , ] The peptide's absorbance at specific wavelengths, particularly 215 nm, is used for detection and quantification. [, ]
Q7: How do structural modifications of β-casomorphin affect its activity?
A7: Research suggests that C-terminal amidation of β-casomorphin can increase its opioid potency and affinity for μ-opioid receptors. [] Additionally, substituting D-alanine for L-proline at position 4 has been shown to enhance analgesic effects and potency. [] Conversely, replacing L-proline at position 2 with D-proline can abolish opioid-like activity. []
Q8: How stable is β-casomorphin-7 in biological systems?
A8: Studies indicate that β-casomorphin-7 can be rapidly degraded in human plasma. [] This degradation poses a challenge for its potential therapeutic applications, necessitating strategies to enhance its stability.
Q9: Has β-casomorphin-7 been tested in clinical trials?
A9: The provided research does not cover clinical trial data for β-casomorphin-7. Most studies focus on in vitro experiments using isolated tissues or cell lines and in vivo animal models.
Q10: Are there any animal models used to study β-casomorphin-7 effects?
A13: Yes, researchers have employed various animal models, including rats, mice, dogs, and guinea pigs, to investigate the effects of β-casomorphin-7 on gastrointestinal motility, insulin release, mucus secretion, and immune responses. [, , , , , , , , ]
Q11: What is known about the safety profile of β-casomorphin-7?
A11: The provided research primarily focuses on the physiological effects of β-casomorphin-7 rather than extensive toxicological studies. While some studies suggest potential links to various health conditions, further research is needed to establish a comprehensive safety profile.
Q12: Are there any alternative sources of β-casomorphin-7 besides bovine milk?
A15: β-casomorphin-7 is primarily associated with the A1 variant of β-casein found in some cow breeds. [, ] Milk from cows with the A2 variant of β-casein contains proline at the crucial position, making it resistant to the enzymatic cleavage that releases β-casomorphin-7. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.